molecular formula C17H26N2O2 B587083 N-Methoxy Ropinirole Hydrochloride CAS No. 1391051-91-4

N-Methoxy Ropinirole Hydrochloride

Cat. No.: B587083
CAS No.: 1391051-91-4
M. Wt: 290.407
InChI Key: WTABLSUINNQUAE-UHFFFAOYSA-N
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Description

N-Methoxy Ropinirole Hydrochloride is a chemical compound offered for research and development purposes. With a molecular formula of C17H27ClN2O2 and a CAS Registry Number of 1391051-91-4 , this substance is structurally related to Ropinirole Hydrochloride, a non-ergoline dopamine agonist . Ropinirole is known to act as an agonist at dopamine D2, D3, and D4 receptors in the brain . The primary therapeutic applications of the parent drug are in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS) . As a derivative, this compound is of significant interest in pharmaceutical research for use as a reference standard or an impurity in analytical studies . It is valuable for method development and validation in chromatography, such as HPLC, to ensure quality and consistency in the analysis of pharmaceutical compounds . This product is intended for research use only and is strictly not for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

1391051-91-4

Molecular Formula

C17H26N2O2

Molecular Weight

290.407

IUPAC Name

4-[2-(dipropylamino)ethyl]-1-methoxy-3H-indol-2-one

InChI

InChI=1S/C17H26N2O2/c1-4-10-18(11-5-2)12-9-14-7-6-8-16-15(14)13-17(20)19(16)21-3/h6-8H,4-5,9-13H2,1-3H3

InChI Key

WTABLSUINNQUAE-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)OC

Synonyms

4-[2-(Dipropylamino)ethyl]-N-methoxyindol-2-one Hydrochloride;  4-[2-(Dipropylamino)ethyl]-1,3-dihydro-1-methoxy-2H-indol-2-one Hydrochloride; 

Origin of Product

United States

Synthetic Methodologies for N Methoxy Ropinirole Hydrochloride Research Standards

N-Methoxy Ropinirole Hydrochloride is recognized primarily as a research chemical and an impurity standard in the synthesis of Ropinirole. venkatasailifesciences.comsimsonpharma.comaxios-research.com While specific, publicly documented synthetic routes exclusively for this N-methoxy derivative are not extensively detailed in peer-reviewed literature, its synthesis can be logically inferred from the established manufacturing processes of the parent drug, Ropinirole Hydrochloride. Pharmaceutical suppliers list it as a custom synthesis product. venkatasailifesciences.com

The synthesis of the N-methoxy analogue would likely diverge in the final stages of these established Ropinirole syntheses. Where di-n-propylamine is typically introduced to form Ropinirole, a corresponding N-methoxy-N-propylamine or a similar N-alkoxy amine could potentially be used as a reactant. This modification in the alkylation step would lead to the formation of the N-methoxy derivative instead of the di-n-propyl substitution.

The challenges in such a synthesis would mirror those in Ropinirole production, including ensuring regioselectivity and managing by-product formation. researchgate.net The development of a robust synthetic route is crucial for producing this compound as a reliable research standard for analytical purposes.

Derivatization Research for Analytical Characterization Enhancements

Derivatization in analytical chemistry is a technique used to convert a chemical compound into a product of similar but more easily detectable structure. This is often employed to improve the performance of a compound in chromatographic or spectroscopic analyses.

For a compound like N-Methoxy Ropinirole Hydrochloride, derivatization could be a key strategy to enhance its detection and quantification in complex matrices. While specific research focusing solely on the derivatization of this particular N-methoxy derivative is not prominent in the available literature, the principles can be applied based on the analytical methods developed for Ropinirole and its other impurities.

The primary goals of derivatizing this compound would be to:

Increase Volatility: For analysis by gas chromatography (GC).

Improve Thermal Stability: To prevent degradation at the high temperatures used in GC.

Enhance Detector Response: By introducing a chromophore for UV-Vis detection or a fluorophore for fluorescence detection, thereby increasing the sensitivity of HPLC or UHPLC methods. scispace.com

Improve Mass Spectrometric Ionization: By adding a group that is easily ionizable, enhancing detection by mass spectrometry (MS).

Given the structure of this compound, which contains a secondary amine and a lactam ring, several derivatization reactions could be explored. Acylation, silylation, or alkylation of the secondary amine are common strategies. For instance, reagents like N-succinimidyl p-nitro phenyl acetate (B1210297) could be used for derivatization to introduce a strong chromophore. scispace.com

The development of analytical methods for Ropinirole, such as reversed-phase ultra-high-performance liquid chromatography (UHPLC), has been a focus of research to resolve various process-related impurities. nih.gov These methods, often using C8 or C18 columns and gradient elution, could be adapted for the analysis of this compound. nih.govresearchgate.net Derivatization would be a further step to potentially lower the limit of detection and limit of quantification for this specific impurity.

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₇H₂₇ClN₂O₂ venkatasailifesciences.com
Alternate CAS Number 1796934-24-1 venkatasailifesciences.comaxios-research.com
Molecular Weight 290.41 (base) axios-research.com

Table 2: Compounds Mentioned

Compound Name
This compound
Ropinirole
Ropinirole Hydrochloride
di-n-propylamine
N-methoxy-N-propylamine

Mechanistic Investigations of N Methoxy Ropinirole Hydrochloride Formation and Transformation

Research into Degradation Pathways of Ropinirole Leading to N-Methoxy Ropinirole Hydrochloride

Forced degradation studies are crucial for understanding the stability of a drug substance and for identifying potential impurities that may arise during manufacturing or storage. Such studies on Ropinirole Hydrochloride have been performed under various stress conditions as mandated by regulatory guidelines.

Studies on Oxidative Degradation Mechanisms

Investigations into the oxidative degradation of Ropinirole, typically using agents like hydrogen peroxide, have been conducted. researchgate.netsynzeal.com These studies are designed to simulate potential oxidative stress a drug product might encounter. The primary points of vulnerability in the Ropinirole molecule to oxidation are the indolinone ring and the tertiary amine. researchgate.net While these studies lead to the formation of various degradation products, including potential N-oxides and hydroxylated species, the formation of this compound has not been reported as a resultant product. synzeal.comveeprho.com The focus of these studies is often on developing stability-indicating analytical methods capable of separating the parent drug from its degradation products. researchgate.net

Research on Photolytic and Thermal Decomposition Processes

The effects of light and heat on Ropinirole Hydrochloride have also been systematically evaluated. synzeal.comdrugbank.com Photostability studies expose the drug to UV and visible light to determine its susceptibility to photodegradation. Thermal stress testing involves subjecting the drug to high temperatures. simsonpharma.com Degradation of Ropinirole has been observed under these conditions. synzeal.com However, the characterization of the resulting degradants in published studies does not include this compound.

Table 1: Summary of Forced Degradation Studies on Ropinirole Hydrochloride

Stress Condition Observations Reported Degradation Products Reference
Acid Hydrolysis (e.g., 1N HCl) Degradation observed, with higher stability compared to alkaline conditions. Two major degradation spots observed via HPTLC. drugbank.comsimsonpharma.com
Alkaline Hydrolysis (e.g., 1N NaOH) Significant degradation, indicating instability in alkaline environments. Four degradation peaks observed via HPTLC. drugbank.comsimsonpharma.com
**Oxidative (e.g., 30% H₂O₂) ** Degradation occurs, particularly with heating. Multiple degradation products formed. researchgate.net
Thermal (Dry Heat) Stable up to certain temperatures, with some degradation at higher heat. Two additional degradation peaks noted. simsonpharma.com
Photolytic (UV Chamber) Susceptible to degradation upon exposure to UV light. Degradation products are formed. synzeal.com
Neutral Hydrolysis Moderate degradation observed. Four degradation peaks identified. drugbank.comsimsonpharma.com

This table is interactive. Click on the headers to sort the data.

Investigation of Hydrolytic Pathways and Related Degradation Products

Hydrolysis, the degradation of a chemical compound by reaction with water, is a common pathway for drug decomposition. ijprs.com Ropinirole's stability has been tested in acidic, basic, and neutral aqueous solutions. drugbank.com The drug shows susceptibility to hydrolysis, particularly under alkaline conditions where it is most unstable. simsonpharma.com While these studies successfully resolved the degradation products from the parent Ropinirole peak using chromatographic techniques, none of the identified products were characterized as this compound. drugbank.com

Enzymatic Biotransformation Studies (In Vitro and Preclinical Non-Human Models)

The study of how a drug is metabolized by the body is fundamental to understanding its efficacy and safety. For Ropinirole, this has been investigated using various models.

Microsomal and Hepatic Enzyme-Mediated Metabolism Research

In vitro studies using human liver microsomes are a standard method for investigating drug metabolism. nih.gov Microsomes contain a high concentration of drug-metabolizing enzymes. rsc.org Research has shown that Ropinirole is extensively metabolized in the liver. veeprho.comcleanchemlab.com The principal metabolic pathways identified through these studies are N-despropylation (removal of one of the propyl groups from the tertiary amine) and hydroxylation of the aromatic ring. nih.gov These metabolic reactions lead to the formation of inactive metabolites. cleanchemlab.comnih.gov Again, the formation of an N-methoxy metabolite is not a reported outcome of these extensive microsomal studies.

Preclinical Pharmacological Inquiry of N Methoxy Ropinirole Hydrochloride in Vitro and Mechanistic

Receptor Binding Affinity Studies (In Vitro)

The initial step in characterizing a neuroactive compound is to determine its affinity and selectivity for its intended molecular targets. For a derivative of Ropinirole, the primary focus is on the dopamine (B1211576) receptor family.

Based on the profile of Ropinirole, N-Methoxy Ropinirole Hydrochloride is hypothesized to be a potent agonist at D2-like dopamine receptors, which include the D2, D3, and D4 subtypes. Radioligand binding assays using cloned human receptors expressed in cell lines (e.g., CHO or HEK-293) would be employed to determine the binding affinity (Ki). Ropinirole itself is a full agonist with high affinity for the D2 and D3 receptors. nih.govresearchgate.netmdpi.com For instance, preclinical studies on Ropinirole have demonstrated a high affinity for the human D2 receptor with a Ki value in the nanomolar range. nih.gov

It is anticipated that this compound would exhibit a similar high-affinity profile. The presence of the N-methoxy group could potentially modulate this affinity, either enhancing or slightly diminishing its binding potency compared to the parent compound.

Table 1: Hypothetical Dopamine Receptor Binding Affinities (Ki, nM) of this compound Compared to Ropinirole

Compound Dopamine D2 Dopamine D3 Dopamine D1
Ropinirole 29 nM nih.gov High Affinity No Affinity (>10,000 nM) nih.gov

Data for Ropinirole is based on published findings. nih.gov Values for this compound are hypothetical and require experimental validation.

To establish the selectivity profile, this compound would be screened against a panel of other neurotransmitter receptors. Ropinirole has been shown to have weak activity at α2-adrenoceptors and 5-HT2 receptors, and no significant affinity for 5-HT1, benzodiazepine, GABA, α1, or β-adrenoceptors. nih.gov It is plausible that its N-methoxy derivative would retain this selective profile, a key feature for minimizing off-target effects. Any significant binding to other receptors would be critical to note as it could predict potential side effects or additional therapeutic mechanisms.

Enzymatic Modulation Research (In Vitro)

Understanding how a compound interacts with metabolic enzymes is critical for predicting its pharmacokinetic profile and potential drug-drug interactions.

The primary enzyme responsible for the metabolism of Ropinirole is the cytochrome P450 isoenzyme CYP1A2. researchgate.netnih.govwikipedia.orgnih.gov Therefore, in vitro studies using human liver microsomes would be essential to investigate if this compound acts as a substrate, inhibitor, or inducer of CYP1A2 and other major CYP isoforms (e.g., CYP3A4, CYP2D6). Ropinirole itself is a substrate of CYP1A2. nih.govwikipedia.org It would be important to determine if the N-methoxy modification alters this interaction, potentially shunting metabolism toward other pathways or inhibiting the enzyme, which could have implications for co-administered drugs.

The major metabolic pathways for Ropinirole include N-despropylation and hydroxylation. nih.govnih.gov The N-despropyl metabolite is a major circulating metabolite but is considered pharmacologically inactive. nih.govnih.gov Research would need to confirm if this compound undergoes similar metabolic transformations or if the N-methoxy group introduces a new metabolic route, such as O-demethylation. Identifying the metabolites and assessing their potential pharmacological activity would be a key objective.

Cellular Signaling Pathway Interrogation (In Vitro Models)

To understand the functional consequences of receptor binding, it is necessary to investigate the compound's effect on intracellular signaling pathways.

Dopamine D2-like receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o protein. wikipedia.orgresearchgate.net Activation of this pathway typically leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.orgresearchgate.netinnoprot.com

In vitro assays using cell lines expressing the D2 or D3 receptor would be used to measure the functional activity of this compound. A common method is to stimulate adenylyl cyclase with forskolin (B1673556) and then measure the ability of the test compound to inhibit the resulting cAMP production. As a putative D2/D3 agonist, this compound is expected to cause a dose-dependent reduction in cAMP levels. This would confirm its agonist activity and provide a measure of its potency (EC50) and efficacy (Emax) relative to dopamine or Ropinirole. These studies are fundamental to confirming that receptor binding translates into a functional cellular response consistent with its presumed mechanism of action. nih.gov

Analysis of Intracellular Signaling Cascades Post-Ligand Binding

Ropinirole, a dopamine agonist with a higher affinity for D3 receptors than D2 or D4 receptors, is known to trigger a cascade of intracellular signaling events upon binding to these G protein-coupled receptors. nih.gov These signaling pathways are crucial for mediating the drug's cellular effects.

One of the key signaling pathways activated by Ropinirole is the mTOR (mammalian target of rapamycin) pathway, which is initiated through D3 receptor signaling. nih.gov D3 receptors are known to activate the MEK-ERK and PI3K-Akt intracellular pathways, which converge to activate mTOR. nih.gov This activation leads to an increase in the phosphorylation of p70S6K, a downstream effector of mTOR that is critical for cell growth and structural remodeling. nih.gov The activation of the mTOR pathway by Ropinirole has been observed in human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons. nih.gov

In addition to the mTOR pathway, Ropinirole has been shown to be involved with Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling. nih.gov This pathway is also implicated in the structural plasticity induced by Ropinirole in human dopaminergic neurons. nih.gov

Interestingly, some of the therapeutic effects of Ropinirole may be independent of the dopamine D2 receptor. nih.gov Studies have shown that Ropinirole can reduce neuronal cell death, decrease the production of reactive oxygen species (ROS), and correct aberrant RNA splicing even in the absence of D2 receptors. nih.gov This suggests that Ropinirole may have pleiotropic effects that are not solely mediated by its action as a canonical D2 receptor agonist. nih.gov

Signaling Pathway Key Mediators Observed Effect of Ropinirole Cellular Context
mTOR SignalingD3R, MEK-ERK, PI3K-Akt, p70S6KActivation and increased phosphorylation of p70S6KHuman iPSC-derived dopaminergic neurons
BDNF-TrkB SignalingBDNF, TrkBImplicated in structural plasticityHuman dopaminergic neurons
D2 Receptor-Independent-Reduction of neuronal cell death and ROS, correction of RNA splicingiPSC-derived motor neurons with TARDBP mutation

Gene Expression and Protein Modulation Studies in Cell Lines

The intracellular signaling events triggered by Ropinirole ultimately lead to changes in gene expression and protein modulation, which underpin its pharmacological effects. Studies in various cell lines have begun to elucidate these molecular changes.

In the human neuroblastoma cell line SH-SY5Y, treatment with Ropinirole has been shown to alter the expression of numerous genes. One study identified 113 differentially expressed genes, with a notable modulation of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. nih.gov A key finding was the prominent upregulation of the gene PIK3C2B, which codes for a catalytic subunit of a class II phosphatidylinositol 3-kinase. nih.gov This upregulation was validated at both the mRNA and protein levels. nih.gov

Further analysis of gene expression profiles in SH-SY5Y cells treated with Ropinirole revealed that many of the regulated genes are involved in protein and RNA binding, as well as enzyme inhibitor activity. nih.gov

In a different cellular model, specifically iPSC-derived motor neurons with a TARDBP mutation (a model for amyotrophic lateral sclerosis), Ropinirole was found to restore the mRNA expression of mitochondrial proteins in a manner independent of the D2 receptor. nih.gov This finding points to a neuroprotective mechanism that involves the modulation of genes crucial for mitochondrial function. nih.gov

Gene/Protein Modulation by Ropinirole Signaling Pathway Implicated Cell Line
PIK3C2BUpregulationPI3K SignalingSH-SY5Y
Mitochondrial Protein mRNARestoration of ExpressionD2 Receptor-IndependentiPSC-derived motor neurons (TARDBP mutant)

These preclinical findings on the parent compound, Ropinirole, provide a valuable framework for understanding the potential molecular mechanisms of this compound. Future in vitro and mechanistic studies are necessary to determine if this derivative shares these signaling and gene regulatory pathways or possesses a unique pharmacological profile.

Advanced Research Perspectives and Methodological Innovations

Application of Computational Chemistry for Predictive Modeling

Computational chemistry has emerged as an indispensable tool for predicting the molecular behavior of pharmaceutical compounds, offering a cost-effective and time-efficient alternative to extensive experimental studies. For N-Methoxy Ropinirole Hydrochloride, these in silico methods are pivotal in forecasting its stability and mechanism of action at a molecular level.

By simulating reaction mechanisms, researchers can predict the likelihood of various degradation pathways, such as hydrolysis, oxidation, or rearrangement. ijper.org This predictive capability is crucial for identifying potential impurities that could arise during manufacturing or storage. Furthermore, computational tools can predict the formation of metabolites by simulating enzymatic reactions, primarily those mediated by cytochrome P450 (CYP) enzymes. Studies on Ropinirole have shown that its metabolism involves N-dealkylation and hydroxylation. nih.gov In silico models for this compound would explore how the N-methoxy group alters this metabolic profile, potentially favoring O-demethylation or other unique metabolic routes.

Table 1: Experimentally Identified Degradation Products of Ropinirole under Stress Conditions

Stress Condition Major Degradation Products Identified Reference
Acid Hydrolysis Shows high stability nih.gov
Alkaline Hydrolysis Shows low stability, specific products not detailed nih.gov
Oxidation (H₂O₂) N-despropyl Ropinirole, Ropinirole N-Oxide researchgate.netgoogle.com

This table summarizes findings for the parent compound, Ropinirole, which informs the predictive modeling approach for its N-methoxy derivative.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its biological target. Ropinirole is a potent agonist for the D2 and D3 dopamine (B1211576) receptors, with a higher affinity for D3. google.comresearchgate.net

Molecular docking studies can place the this compound molecule into the binding site of dopamine receptor models to predict its preferred orientation and binding affinity. mdpi.comrsc.org These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the receptor's binding pocket. nih.gov The presence of the N-methoxy group, compared to the N-H group in Ropinirole, would be a key focus, as it could alter the hydrogen bonding network and steric fit within the active site.

Following docking, MD simulations can be run to observe the dynamic behavior of the ligand-receptor complex over time. acs.org These simulations provide insights into the stability of the binding pose and can reveal conformational changes in the receptor upon ligand binding, which are crucial for understanding agonistic activity. nih.gov Such studies are essential for rationalizing the compound's pharmacological profile at a molecular level and for designing novel ligands with improved selectivity or potency. rsc.org

Table 2: Reported Dopamine Receptor Binding Affinities for Ropinirole

Receptor Subtype Binding Affinity (Ki) Note Reference
D2 High Affinity Binds with high specificity researchgate.net
D3 Higher Affinity than D2 Selective agonist google.comresearchgate.net

This data for the parent compound, Ropinirole, serves as a benchmark for computational studies on how the N-methoxy modification might alter receptor interaction.

Development of Novel Analytical Approaches

The accurate detection and quantification of this compound, especially in the presence of the parent drug and other impurities, requires sophisticated analytical methods. Research is moving beyond standard HPLC techniques to explore more advanced and efficient analytical solutions.

While reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for analyzing Ropinirole and its impurities, advanced techniques are being explored for enhanced resolution and efficiency. researchgate.netrjptonline.org Supercritical Fluid Chromatography (SFC) is a promising alternative that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. iajps.com

SFC offers several advantages, including faster separations and reduced organic solvent consumption, making it a "greener" analytical technique. iajps.com Its unique selectivity, which is often orthogonal to that of RP-HPLC, makes it particularly valuable for separating closely related compounds like isomers or structurally similar impurities such as this compound from Ropinirole. iajps.comdphen1.com The exploration of SFC for impurity profiling in pharmaceutical compounds is an active area of research, and its application could provide a superior method for the baseline separation and quantification of this specific impurity. tandfonline.com

The vast and complex datasets generated by modern analytical instruments (e.g., LC-MS, GC-MS) present a challenge for manual interpretation. Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into analytical workflows to automate and enhance data analysis. nih.gov

In the context of analyzing this compound, ML algorithms could be trained to recognize and differentiate the chromatographic and mass spectrometric signatures of Ropinirole, its N-methoxy derivative, and other potential impurities. nih.govmdpi.com These models can process high-dimensional data to identify subtle patterns that may not be apparent to human analysts, improving the accuracy and reliability of impurity identification. acs.org AI can also be applied to predict analytical properties, such as retention times or mass fragmentation patterns, which can aid in method development and the tentative identification of unknown compounds in a sample. mdpi.com This integration has the potential to significantly accelerate the process of impurity profiling and quality control.

Isotopic Labeling Research for Metabolic Tracking (Non-Human)

Understanding the metabolic fate of a pharmaceutical compound is critical. Isotopic labeling is the gold standard for metabolic tracking studies, providing definitive information on absorption, distribution, metabolism, and excretion (ADME).

In non-human studies involving the parent compound, Ropinirole, 14C-labeled molecules have been used to trace the drug's path through the body in species such as rats, monkeys, and dogs. nih.govnih.gov These studies have successfully identified the major metabolic pathways, including N-depropylation and hydroxylation of the aromatic ring, followed by conjugation. nih.gov

A similar approach using isotopically labeled (e.g., with 13C or 14C) this compound would allow for precise tracking of this specific molecule in preclinical animal models. By following the radioactive or mass-shifted label, researchers could unambiguously determine its unique metabolic profile. This would clarify whether the N-methoxy group is retained, cleaved, or otherwise transformed in vivo. Such studies are essential to differentiate its metabolic fate from that of Ropinirole and to identify any unique metabolites, providing a complete picture of its biological disposition.

Table 3: Known Major Metabolites of Ropinirole Identified in Non-Human Studies

Species Major Metabolic Pathways Key Metabolites Identified Reference
Rat, Monkey N-dealkylation, Hydroxylation N-despropyl Ropinirole, Hydroxy-Ropinirole nih.govnih.gov

This table provides context from studies on the parent drug, Ropinirole, highlighting the methodologies applicable to investigating this compound.

Synthesis of Deuterated this compound for Pathway Elucidation

The synthesis of stable isotope-labeled compounds, particularly deuterated analogues, is a cornerstone of modern drug metabolism research. nih.govsymeres.com Deuterium (B1214612) (²H) labeling offers a powerful tool for tracing the metabolic pathways of drugs and their impurities without the complexities of radiolabeling. nih.govsymeres.com

Synthetic Strategy: The synthesis of deuterated this compound would likely involve a multi-step process, starting with a deuterated precursor of Ropinirole or by introducing deuterium at a specific molecular position in a late-stage synthesis. symeres.comhyphadiscovery.com A plausible synthetic route could involve:

Preparation of a Deuterated Precursor: Synthesis of a deuterated version of a key intermediate in the Ropinirole synthesis. This could be achieved through hydrogen/deuterium exchange reactions on a suitable starting material. researchgate.net

Formation of the Ropinirole Skeleton: Assembly of the core structure of Ropinirole using the deuterated intermediate.

N-Methoxylation: The introduction of the N-methoxy group is a critical step. This could potentially be achieved through the reaction of the corresponding N-hydroxy intermediate with a methylating agent. The N-hydroxy precursor might be formed via oxidation of the nitrogen atom of the Ropinirole molecule.

Salt Formation: The final step would involve reacting the deuterated N-Methoxy Ropinirole free base with hydrochloric acid to yield the hydrochloride salt.

The strategic placement of deuterium atoms is crucial. If the goal is to investigate the metabolism of the methoxy (B1213986) group, then a deuterated methoxy group (e.g., -OCD₃) would be incorporated. This can significantly alter the rate of metabolism due to the kinetic isotope effect, where the C-D bond is stronger and thus cleaved more slowly than a C-H bond. bioscientia.de This slowing of metabolism can help in identifying and characterizing transient metabolites. bioscientia.de

Table 1: Potential Synthetic Approaches for Deuterated this compound

Stage Method Description Key Considerations
Deuterium Introduction Hydrogen/Deuterium ExchangeReplacement of specific hydrogen atoms with deuterium on a precursor molecule using a deuterium source like D₂O. researchgate.netCatalyst selection and reaction conditions to control the position and extent of deuteration.
Use of Deuterated ReagentsIncorporating building blocks that already contain deuterium into the synthesis.Availability and cost of deuterated starting materials.
N-Methoxylation Alkylation of N-hydroxy intermediateReaction of an N-hydroxy precursor with a deuterated methylating agent (e.g., CD₃I).Synthesis and stability of the N-hydroxy intermediate.
Mitsunobu ReactionA versatile method for forming C-O bonds under mild conditions. researchgate.netUse of deuterated methanol (B129727) and specific reagents to drive the reaction.

Application in In Vitro and Animal Metabolism Studies

Deuterated this compound serves as an invaluable tool in both in vitro and in vivo metabolism studies to elucidate its metabolic fate. nih.govnih.gov

In Vitro Studies: In vitro systems, such as human liver microsomes, S9 fractions, and recombinant enzymes, are commonly used to study drug metabolism in a controlled environment. hyphadiscovery.commdpi.com When a mixture of deuterated and non-deuterated this compound (in a 1:1 ratio) is incubated with these systems, mass spectrometry can easily distinguish the metabolites from the parent compound and from endogenous matrix components. nih.gov The characteristic isotopic pattern of the drug and its metabolites simplifies their identification in complex biological matrices.

Animal Metabolism Studies: In animal models, the administration of deuterated this compound allows for the tracking of its absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov By analyzing biological samples (e.g., plasma, urine, feces) with techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the parent compound and its metabolites. scirp.org The use of stable isotope labeling helps to differentiate drug-related material from endogenous compounds, which is particularly useful for identifying metabolites present at low concentrations. nih.gov

Table 2: Application of Deuterated this compound in Metabolism Studies

Study Type Methodology Key Outcomes Analytical Technique
In Vitro Incubation with liver microsomes or hepatocytes. hyphadiscovery.commdpi.comIdentification of metabolic pathways (e.g., hydroxylation, glucuronidation). fda.govnih.govLC-MS/MS, High-Resolution Mass Spectrometry (HRMS)
Determination of metabolic stability.LC-MS/MS
Identification of enzymes responsible for metabolism (e.g., cytochrome P450 isoforms). nih.govdrugbank.comUse of specific enzyme inhibitors or recombinant enzymes.
In Vivo Administration to animal models (e.g., rats, mice).Characterization of the pharmacokinetic profile.LC-MS/MS
Identification of major metabolites in plasma, urine, and feces.LC-MS/MS, NMR
Elucidation of excretion pathways.Scintillation counting (if radiolabeled), LC-MS

Future Directions in Pharmaceutical Impurity Research

The field of pharmaceutical impurity research is continually evolving, driven by regulatory expectations and technological advancements. The focus is on enhancing detection capabilities and developing more environmentally friendly manufacturing processes.

Methodological Advancements for Ultra-Trace Impurity Detection

The detection and quantification of impurities at extremely low levels are critical, especially for potentially genotoxic impurities. bohrium.com Future research will likely focus on the refinement and broader implementation of highly sensitive analytical techniques.

Advanced Chromatographic Techniques: Ultra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution and faster analysis times compared to conventional HPLC, enabling better separation of complex mixtures. bohrium.com The use of columns with smaller particle sizes and novel stationary phases will continue to improve separation efficiency.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap and Time-of-Flight (TOF) mass spectrometry provide highly accurate mass measurements, which facilitate the identification of unknown impurities by determining their elemental composition. merieuxnutrisciences.com

Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for impurity profiling. biomedres.usijrpr.com Future advancements may include the routine use of multidimensional chromatography (e.g., 2D-LC) coupled with MS for analyzing highly complex samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is unparalleled for structure elucidation. ijrpr.com Advances in cryoprobe technology and higher magnetic field strengths are enhancing the sensitivity of NMR, making it more applicable for characterizing trace-level impurities.

Research into Green Chemistry Approaches for Impurity Control

Green chemistry, or sustainable chemistry, focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. totalpharmaceuticaltopics.cominstituteofsustainabilitystudies.com Applying these principles to pharmaceutical manufacturing can lead to processes that are not only more environmentally friendly but also more efficient and cost-effective. instituteofsustainabilitystudies.com

Key Principles of Green Chemistry for Impurity Control:

Prevention of Waste: It is better to prevent the formation of waste than to treat it after it has been created. acs.org This involves designing synthetic routes that minimize the formation of by-products.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This reduces waste at the atomic level.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol, or supercritical fluids. instituteofsustainabilitystudies.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. sigmaaldrich.cn This can lead to cleaner reactions with fewer impurities.

Real-time Analysis for Pollution Prevention: The development of in-process analytical methods allows for real-time monitoring and control of reactions, which can prevent the formation of impurities. sigmaaldrich.cn

By integrating these principles into the synthesis of active pharmaceutical ingredients like Ropinirole, the formation of impurities such as this compound can be minimized from the outset, leading to a safer and more sustainable pharmaceutical product. orionpharma.com

Conclusion and Future Research Trajectories for N Methoxy Ropinirole Hydrochloride

Summary of Key Academic Discoveries and Methodological Contributions

Academic and industrial research concerning N-Methoxy Ropinirole Hydrochloride has been implicitly driven by the stringent requirements for purity and safety in active pharmaceutical ingredients (APIs). The primary discoveries and contributions are therefore centered on analytical chemistry and process optimization for the parent drug, Ropinirole.

The most significant methodological contribution has been the development of advanced chromatographic techniques for the detection and quantification of Ropinirole and its related substances. nih.gov Researchers have successfully applied Analytical Quality by Design (AQbD) principles to create robust ultra-high-performance liquid chromatography (UHPLC) methods. uni-lj.si These methods are capable of separating a complex mixture of process-related impurities, including potentially N-methoxy derivatives, with high selectivity and sensitivity, a notable improvement over older pharmacopeial methods that suffered from issues like co-elution. nih.govuni-lj.si Such methods are critical for ensuring that impurities are controlled within acceptable limits as mandated by regulatory bodies.

Key features of these advanced analytical methods often include:

Reversed-Phase Chromatography: Utilizing columns like the Acquity UPLC BEH C8. uni-lj.si

Gradient Elution: Employing a mixture of mobile phases, such as an acidic buffer and an acetonitrile/methanol (B129727) solution, to achieve effective separation. nih.gov

UV Detection: Typically set around 250 nm for optimal detection of Ropinirole and its structurally similar impurities. researchgate.net

These methodological advancements ensure the quality of Ropinirole Hydrochloride by providing the tools to identify and control trace impurities like N-Methoxy Ropinirole. Furthermore, extensive research into novel synthetic routes for Ropinirole has indirectly contributed to our understanding of impurity formation, offering pathways that may minimize the generation of such side products. rsc.orgresearchgate.net

Table 1: Comparison of Analytical Methodologies for Ropinirole Impurity Profiling

MethodologyColumn TypeKey ParametersPrimary ContributionReference
Standard HPLC (Ph. Eur.)Kromasil C8 (5 µm)Gradient elution, UV at 250 nm, 75 min run timeBaseline pharmacopeial standard for quality control. nih.gov
Improved UHPLC (AQbD)Acquity UPLC BEH C8 (1.7 µm)Optimized gradient slope, column temperature, and mobile phase compositionEnhanced selectivity, resolving co-eluting impurities and significantly reducing run time. uni-lj.si
Gradient HPLC-DADKromasil C8 (5 µm)Mobile phase pH 7.0, Diode Array Detection (DAD)Validated for stability-indicating assays under various stress conditions (oxidation, hydrolysis). researchgate.net

Unresolved Research Questions and Emerging Areas of Inquiry

Despite its identification, this compound remains largely uncharacterized. This knowledge gap presents several critical and unresolved research questions that form the basis for future work.

Key Unresolved Questions:

Formation and Stability: What are the precise chemical pathways and reaction kinetics that lead to the formation of N-Methoxy Ropinirole during the synthesis or degradation of Ropinirole? Understanding its stability under various stress conditions (e.g., pH, temperature, light) is crucial for developing effective control strategies.

Pharmacological Activity: Does this compound possess any biological activity? It is essential to determine if it acts as an agonist or antagonist at dopamine (B1211576) receptors (D2, D3, D4) or other receptors targeted by Ropinirole. drugbank.com Such activity could either contribute to the therapeutic effect or introduce unintended side effects.

Toxicological Profile: The toxicity of this compound is unknown. A comprehensive toxicological assessment is necessary to establish a scientifically justified specification limit for its presence in the final Ropinirole drug product.

Metabolic Fate: Is N-Methoxy Ropinirole a metabolite of Ropinirole in vivo? Investigating its potential formation through metabolic pathways in preclinical models would clarify its identity and relevance to human health.

Emerging Areas of Inquiry:

Reference Standard Synthesis: A crucial first step is the deliberate, targeted synthesis and purification of this compound to serve as a certified reference standard. This is indispensable for accurate quantification in analytical testing and for conducting pharmacological and toxicological studies.

In Silico Modeling: Computational studies could predict the binding affinity of this compound to dopamine receptors and its potential for off-target effects, helping to prioritize and guide subsequent in vitro and in vivo experiments.

Comparative Analysis: A comparative study of the physicochemical properties (e.g., solubility, lipophilicity) of N-Methoxy Ropinirole versus Ropinirole could provide insights into its potential absorption, distribution, and membrane permeability.

Broader Implications for Pharmaceutical Science and Drug Discovery Research

The study of a specific, minor impurity like this compound has broader implications that resonate throughout pharmaceutical science. It underscores the principle that a comprehensive understanding of an API's entire impurity profile is fundamental to ensuring drug safety and efficacy. The development of highly sophisticated analytical methods for this purpose is a continuous driver of innovation in the field. nih.govuni-lj.si

Furthermore, the investigation of derivatives of established drugs, even those initially identified as impurities, can be a serendipitous route to new discoveries. The subtle structural modification represented by the N-methoxy group could potentially alter the compound's pharmacological profile in meaningful ways—for instance, by changing its receptor selectivity, binding kinetics, or metabolic stability. While N-Methoxy Ropinirole may prove to be inert, the systematic investigation of such derivatives represents a low-hanging fruit in drug discovery, leveraging the known safety and activity profile of the parent molecule as a starting point for developing second-generation drugs with improved properties. This approach highlights the importance of chemical curiosity and thoroughness in the life cycle of any pharmaceutical product.

Q & A

Q. How can researchers validate the chemical structure of N-Methoxy Ropinirole Hydrochloride?

Methodological Answer:

  • Spectroscopic Analysis : Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns. Pair with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify functional groups and methoxy substitution patterns.
  • Chromatographic Purity : Employ reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (e.g., 250 × 4.6 mm, 5 µm) and UV detection at 220 nm to assess purity (>98%) .
  • System Suitability : Ensure resolution ≥1.5 between the compound and related impurities (e.g., degradation products) during analysis .

Q. What stability-indicating analytical methods are suitable for quantifying this compound and its degradation products?

Methodological Answer:

  • RP-HPLC Protocol : Use a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at 1.0 mL/min flow rate. Validate precision with ≤2.0% relative standard deviation (RSD) and recovery rates of 98–102% .
  • Forced Degradation Studies : Expose the compound to acid/base hydrolysis, oxidative stress (H₂O₂), thermal stress (60°C), and photolysis to identify degradation pathways. Quantify impurities using validated peak area thresholds (e.g., ≤0.1% for unknown impurities) .

Q. How can researchers assess the solubility and formulation stability of this compound?

Methodological Answer:

  • Solubility Profiling : Perform shake-flask experiments in aqueous buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) at 25°C and 37°C. Measure concentrations via UV spectrophotometry at λmax 254 nm.
  • Stability in Excipients : Test compatibility with common excipients (e.g., lactose, magnesium stearate) under accelerated conditions (40°C/75% RH for 6 months). Monitor physical (e.g., crystallinity via XRD) and chemical stability (HPLC purity) .

Advanced Research Questions

Q. How should researchers design in vitro models to evaluate the neuroprotective efficacy of this compound in ALS?

Methodological Answer:

  • iPSC-Derived Motor Neurons : Generate disease-specific induced pluripotent stem cells (iPSCs) from ALS patients. Differentiate into motor neurons and treat with varying concentrations (1–100 µM) of the compound. Assess neurite length, apoptosis (Annexin V/PI staining), and mitochondrial membrane potential (JC-1 assay) .
  • Biomarker Analysis : Measure TDP-43 aggregation via immunofluorescence and oxidative stress markers (e.g., ROS levels using DCFDA) to link efficacy to ALS pathology .

Q. How can contradictions in pharmacokinetic data across preclinical models be resolved for this compound?

Methodological Answer:

  • Cross-Species Comparative Studies : Administer the compound to rodents (mice/rats) and non-human primates at equivalent doses (mg/kg). Collect plasma samples at timed intervals (0–24 hr) and analyze via LC-MS/MS. Adjust for species-specific metabolic differences (e.g., cytochrome P450 activity).
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate parameters like oral bioavailability (55% in humans), clearance rates (780 mL/min), and tissue distribution to predict human pharmacokinetics .

Q. What experimental strategies optimize the controlled-release profile of this compound tablets?

Methodological Answer:

  • Dissolution Method Optimization : Use USP Apparatus II (paddle) at 50 rpm with sinkers to prevent tablet floating. Test release in 900 mL pH 6.8 phosphate buffer at 37°C. Compare dissolution profiles (f2 similarity factor ≥50) with/without sinkers to ensure data reproducibility .
  • Matrix Formulation Screening : Evaluate hydrophilic matrices (HPMC K100M) versus lipid-based systems (Compritol 888 ATO) for sustained release over 12–24 hours. Use factorial design to optimize drug loading (10–30% w/w) and polymer ratios .

Methodological Notes

  • Safety Protocols : Handle the compound in fume hoods with PPE (gloves, lab coats) due to potential neurotoxicity. Follow waste disposal guidelines for halogenated solvents .
  • Data Validation : Cross-reference analytical results with pharmacopeial standards (e.g., USP monographs for related compounds like pseudoephedrine HCl) to ensure compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.